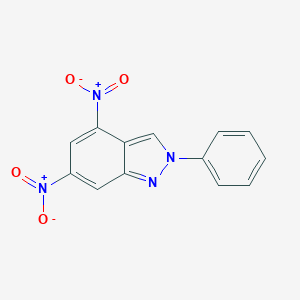![molecular formula C14H10O4 B187926 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione CAS No. 54107-67-4](/img/structure/B187926.png)
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione, also known as coumarin, is a natural compound found in many plants, such as tonka beans, sweet clover, and cassia cinnamon. It has been widely studied for its various biological activities, including anti-inflammatory, antioxidant, antitumor, and anticoagulant effects.
Mécanisme D'action
The mechanism of action of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione varies depending on its biological activity. For example, the anti-inflammatory effect of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione is mediated by the inhibition of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. The antitumor effect of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione is mediated by the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation by blocking the cell cycle. The anticoagulant effect of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione is mediated by the inhibition of thrombin and other coagulation factors, which are involved in the blood clotting process.
Effets Biochimiques Et Physiologiques
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has various biochemical and physiological effects. Studies have shown that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. It also has antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. In addition, 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has been found to have antitumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. It also has anticoagulant effects by inhibiting the activity of thrombin and other coagulation factors.
Avantages Et Limitations Des Expériences En Laboratoire
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has several advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be easily synthesized and purified. Another advantage is that it has various biological activities, which makes it a useful tool for studying different biological processes. However, one limitation is that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has low solubility in water, which can make it difficult to use in some experiments. Another limitation is that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione can interact with other compounds, which can affect its biological activity.
Orientations Futures
There are several future directions for the study of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and thrombosis. Another direction is to study the structure-activity relationship of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione and its derivatives to identify more potent and selective compounds. Furthermore, the development of new synthesis methods for 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione and its derivatives can also be a future direction for the study of this natural compound.
Méthodes De Synthèse
The synthesis of 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione can be achieved through various methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and Perkin reaction. The Pechmann condensation reaction is the most common method for synthesizing 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione, which involves the reaction between phenol and β-ketoester in the presence of a strong acid catalyst, such as sulfuric acid.
Applications De Recherche Scientifique
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has been extensively studied for its various biological activities. Studies have shown that 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione exhibits anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, respectively. It also has antitumor properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, 4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione has been found to have anticoagulant effects by inhibiting the activity of thrombin and other coagulation factors.
Propriétés
Numéro CAS |
54107-67-4 |
|---|---|
Nom du produit |
4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione |
Formule moléculaire |
C14H10O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
4,6-dimethylpyrano[3,2-g]chromene-2,8-dione |
InChI |
InChI=1S/C14H10O4/c1-7-3-13(15)17-11-6-12-10(5-9(7)11)8(2)4-14(16)18-12/h3-6H,1-2H3 |
Clé InChI |
IRLAJOZCRMAKKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CC(=O)O3)C |
SMILES canonique |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CC(=O)O3)C |
Autres numéros CAS |
54107-67-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)



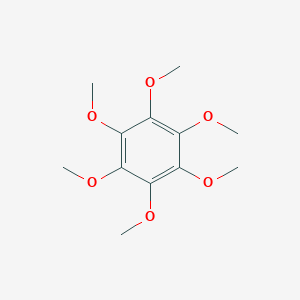
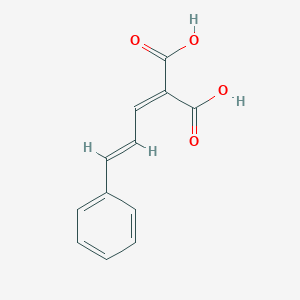
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
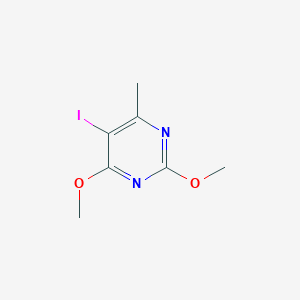
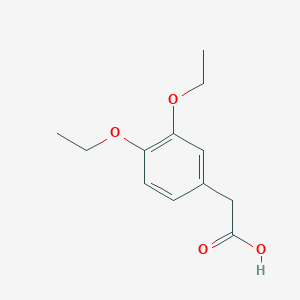
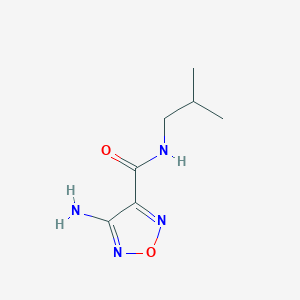

![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)
